![molecular formula C18H24N6O B2713372 2-[4-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)piperazin-1-yl]ethanol CAS No. 899407-30-8](/img/structure/B2713372.png)
2-[4-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)piperazin-1-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2,8,10-Trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)ethanol is a complex organic compound featuring a unique structure that combines pyrido, pyrazolo, and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,8,10-Trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)ethanol typically involves multi-step organic reactions. The process begins with the formation of the pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the piperazine and ethanol groups. Key steps include:
Cyclization Reactions: Formation of the pyrazolo and pyrimidine rings through cyclization reactions.
Substitution Reactions: Introduction of the piperazine moiety via nucleophilic substitution.
Ethanol Addition: Final step involves the addition of the ethanol group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(2,8,10-Trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides, sulfonates, and other electrophiles.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further explored for their biological activities.
Wissenschaftliche Forschungsanwendungen
2-(4-(2,8,10-Trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)ethanol has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a CDK2 inhibitor, showing promising cytotoxic activities against cancer cell lines.
Biological Studies: Used in studies to understand cell cycle progression and apoptosis induction.
Pharmaceutical Development: Explored for its pharmacokinetic properties and drug-likeness, making it a candidate for further drug development.
Wirkmechanismus
The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it disrupts the cell cycle progression, leading to apoptosis in cancer cells . Molecular docking studies have confirmed its fit into the CDK2 active site, highlighting its potential as a targeted cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: Known for their CDK2 inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: Another class of compounds with similar biological activities.
Uniqueness
2-(4-(2,8,10-Trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)ethanol stands out due to its unique combination of structural features and its potent dual activity against cancer cell lines and CDK2 . Its pharmacokinetic properties and drug-likeness further enhance its potential as a therapeutic agent .
Eigenschaften
IUPAC Name |
2-[4-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-12-10-13(2)19-17-16(12)18-20-14(3)11-15(24(18)21-17)23-6-4-22(5-7-23)8-9-25/h10-11,25H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNGOMVDPZSGTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

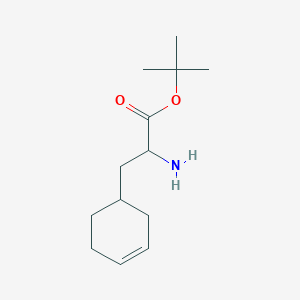
![2-Chloro-N-pyrazolo[1,5-a]pyridin-7-ylacetamide](/img/structure/B2713293.png)
![4-cyano-N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2713294.png)
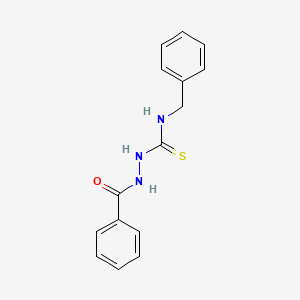
![3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B2713298.png)
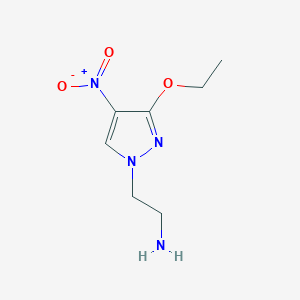


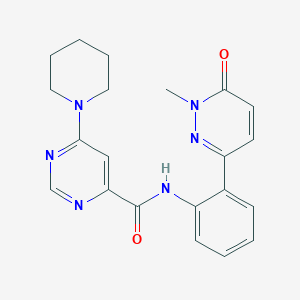
![N-(4-ethoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2713304.png)
![(4-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2713305.png)
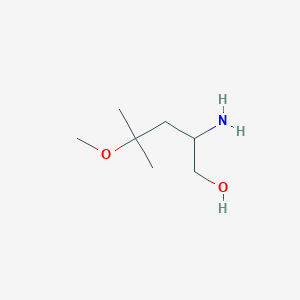
![N6-ethyl-N1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2713310.png)
